pertactin, Bordetella bronchiseptica
Description
Overview of Bordetella bronchiseptica as a Veterinary Pathogen and Model Organism
Bordetella bronchiseptica is a small, Gram-negative coccobacillus that colonizes the respiratory tracts of a wide range of mammals, including dogs, cats, pigs, rabbits, and occasionally humans. mechpath.comwikipedia.orgnih.gov It is a primary agent of respiratory diseases in the veterinary field, causing conditions such as infectious bronchitis or "kennel cough" in dogs, atrophic rhinitis in pigs, and "snuffles" in rabbits. mechpath.comwikipedia.orgnih.gov The clinical presentation can range from asymptomatic carriage to severe, life-threatening bronchopneumonia. mechpath.comfrontiersin.org Infections are particularly common where animals are housed in close proximity, such as shelters and boarding facilities. mechpath.com
Genomic analyses have revealed that Bordetella pertussis (the cause of whooping cough in humans) and Bordetella parapertussis evolved independently from different lineages of a B. bronchiseptica-like ancestor. asm.org B. bronchiseptica possesses the largest and most versatile genome of these "classical bordetellae," which allows it to infect a broad array of hosts and persist in the environment, unlike the strictly human-adapted B. pertussis. wikipedia.orgfrontiersin.orgasm.org This broad host range and genetic completeness make B. bronchiseptica an invaluable model organism. asm.orgnih.gov Studying its pathogenesis in natural animal hosts, such as mice, provides critical insights into the function of conserved virulence factors and the complex host-pathogen interactions relevant to all Bordetella species, including those affecting humans. asm.orgnih.govnih.gov
Virulence Factors of Bordetella bronchiseptica: A General Context
The ability of Bordetella bronchiseptica to cause disease is dependent on a sophisticated arsenal (B13267) of virulence factors. The expression of most of these factors is controlled by a central two-component sensory transduction system known as BvgAS. frontiersin.orgnih.gov This system allows the bacterium to switch between a virulent (Bvg+) phase, where adhesins and toxins are expressed, and a non-virulent (Bvg-) phase. mechpath.comnih.gov
Key virulence factors of B. bronchiseptica include:
Adhesins: These proteins mediate attachment to the ciliated epithelial cells of the respiratory tract, a critical first step in colonization. mechpath.com They include filamentous hemagglutinin (FHA), fimbriae, and pertactin (PRN). mechpath.comnih.gov
Toxins: The bacterium produces several toxins that damage host tissues and manipulate the host immune response.
Adenylate Cyclase Toxin (ACT): This toxin enters host immune cells, like macrophages and neutrophils, and disrupts their function by elevating cAMP levels, thereby inhibiting phagocytosis. mechpath.comnih.gov
Dermonecrotic Toxin (DNT): This toxin is associated with the turbinate atrophy seen in porcine atrophic rhinitis. asm.org
Tracheal Cytotoxin (TCT): A component of the bacterial cell wall, TCT is toxic to ciliated epithelial cells, leading to their destruction and disrupting the mucociliary clearance mechanism. mechpath.com
Type III Secretion System (T3SS): This system acts like a molecular syringe, injecting bacterial effector proteins directly into host cells to induce apoptosis (programmed cell death). mechpath.comvetbact.org
Collectively, these factors enable B. bronchiseptica to colonize the respiratory tract, evade the host's immune defenses, and cause disease. mechpath.com
Historical Discovery and Initial Characterization of Bordetella bronchiseptica Pertactin (PRN)
Pertactin (PRN) was first identified in 1985 as a surface-localized immunogen of Bordetella bronchiseptica. asm.org It was initially characterized as an outer membrane protein with an apparent molecular mass of 68 kDa. nih.gov Subsequent research identified it as a member of the autotransporter (AT) protein family. asm.org Autotransporters are large proteins that mediate their own secretion across the bacterial outer membrane. wikipedia.org The precursor protein in B. bronchiseptica is approximately 92.5 kDa before it is processed to its mature, surface-exposed 68 kDa form. nih.gov Early studies implicated PRN as an adhesin, promoting attachment to host cells, and demonstrated that its synthesis by the bacterium correlates with protection against infection. nih.gov
Comparative Analysis of Pertactin Homologs Across Bordetella Species (e.g., B. pertussis, B. parapertussis)
Pertactin is a highly conserved protein produced by the classical Bordetella species: B. bronchiseptica, B. pertussis, and B. parapertussis. asm.orgnih.gov While the orthologs share significant sequence similarity—the B. bronchiseptica and B. pertussis proteins have about 92% similarity at the amino acid level—there are notable differences in their structure and immunogenic properties. nih.govplos.org
The mature pertactin protein has a right-handed β-helix structure that extends from the cell surface. wikipedia.org This structure contains two polymorphic regions with sequence repeats, designated Region 1 (R1) and Region 2 (R2). asm.orgwikipedia.org Variation in the number of repeats in these regions accounts for the differences in molecular mass and antigenicity among the species. nih.govnih.gov
Bordetella pertussis : The pertactin is a 69 kDa protein. nih.gov It contains an Arg-Gly-Asp (RGD) motif, which is thought to function as an adhesin by binding to host cell integrins. nih.govwikipedia.org Polymorphism in B. pertussis pertactin occurs mostly in Region 1. nih.gov
Bordetella parapertussis : This species expresses a 70 kDa pertactin. nih.govnih.gov Its pertactin is notable for being invariant, showing little to no sequence polymorphism among different isolates. nih.gov The major structural difference compared to B. pertussis pertactin lies in the number of repeats in both R1 and R2. For example, the Gly-Gly-Xaa-Xaa-Pro sequence is repeated four times in B. parapertussis PRN versus five times in B. pertussis PRN, while the Pro-Gln-Pro sequence appears nine times compared to five in B. pertussis. nih.gov
Bordetella bronchiseptica : The 68 kDa pertactin of B. bronchiseptica shows sequence variation in both Region 1 and Region 2, but primarily in Region 2. nih.gov Studies have identified multiple variants of these repeat regions among different swine field isolates and vaccine strains. nih.gov
These structural differences may contribute to the distinct immunogenic properties and host specificities of the different Bordetella species. For instance, preparations of B. pertussis PRN protect mice against a B. pertussis challenge but not against a B. parapertussis challenge. nih.gov
Table 1: Comparison of Pertactin (PRN) Homologs in Bordetella Species
| Feature | Bordetella bronchiseptica | Bordetella pertussis | Bordetella parapertussis |
|---|---|---|---|
| Apparent Molecular Mass | 68 kDa nih.gov | 69 kDa nih.gov | 70 kDa nih.gov |
| Precursor Size | ~92.5 kDa nih.gov | ~91.5 kDa nih.gov | ~93 kDa nih.gov |
| Primary Region of Polymorphism | Region 2 (and Region 1) nih.gov | Region 1 nih.gov | Invariant nih.gov |
| Key Structural Features | Contains RGD motif, GGXXP and PQP repeats asm.orgnih.govnih.gov | Contains RGD motif, GGXXP and PQP repeats nih.govwikipedia.org | Contains RGD motif, different number of GGXXP and PQP repeats compared to B. pertussis nih.gov |
| Host Range | Broad (many mammals) mechpath.comwikipedia.org | Humans only asm.orgasm.org | Humans and sheep nih.gov |
Properties
CAS No. |
148374-88-3 |
|---|---|
Molecular Formula |
C9H8FN3S |
Synonyms |
pertactin, Bordetella bronchiseptica |
Origin of Product |
United States |
Molecular Architecture and Biogenesis of Bordetella Bronchiseptica Pertactin
Classification as an Autotransporter Protein Family Member
Bordetella bronchiseptica pertactin is a member of the Type Va secretion system, also known as the autotransporter (AT) family. nih.govpnas.org This is the largest family of secreted proteins in Gram-negative bacteria. proteopedia.org The "autotransporter" designation refers to the protein's inherent ability to mediate its own secretion across the bacterial outer membrane. The fundamental structure of an autotransporter protein consists of three key functional domains encoded within a single gene (prn): an N-terminal signal sequence, a central "passenger" domain, and a C-terminal "translocator" or beta-barrel domain. nih.gov
The process begins with a conventional signal sequence at the N-terminus that directs the transport of the entire precursor protein across the inner cytoplasmic membrane into the periplasm via the general secretion (Sec) system. wikipedia.orgcore.ac.uk Once in the periplasm, the C-terminal domain integrates into the outer membrane, forming a β-barrel pore. pnas.orgproteopedia.org This pore then facilitates the translocation of the N-terminal passenger domain to the cell exterior. pnas.orgproteopedia.org
The autotransporter mechanism has profound implications for the structure of the pertactin passenger domain. Translocation across the outer membrane occurs in a C-terminal to N-terminal direction. pnas.orgresearchgate.net This vectorial secretion process is believed to be driven by the sequential folding of the passenger domain as it emerges on the cell surface. researchgate.netnih.gov This folding is thought to provide the necessary energy for translocation, as the process does not require ATP or a proton motive force. pnas.orgproteopedia.org
The passenger domain of pertactin folds into a stable, right-handed parallel β-helix. nih.gov This structure is exceptionally large, consisting of a 16-stranded helix with a V-shaped cross-section. proteopedia.orgnih.gov The β-helix is characterized by repeating rungs, each composed of three β-strands connected by loops of varying lengths. nih.gov Studies have shown that the C-terminal half of the passenger domain is more stable and resistant to unfolding, suggesting it may act as a template to guide the folding of the rest of the protein as it is secreted. researchgate.netnih.govnih.gov This slow, vectorial folding prevents the premature formation of the native structure in the periplasm before secretion. nih.gov
Protein Processing and Maturation of Bordetella bronchiseptica Pertactin
The prn gene encodes a large precursor protein that undergoes significant processing to become the mature, functional molecule displayed on the bacterial surface. core.ac.uknih.gov This processing is a critical step in its biogenesis.
The initial product of the prn gene in B. bronchiseptica is a precursor protein with a molecular weight of approximately 92.5 kDa. nih.gov This precursor contains all the domains necessary for its transport and maturation. Following translocation of the passenger domain to the cell surface, the precursor is cleaved by a protease. nih.govcore.ac.uk
This proteolytic cleavage separates the passenger domain from the C-terminal translocator domain. nih.gov The result is the mature, surface-exposed pertactin, which in B. bronchiseptica is a 68 kDa protein. nih.gov The C-terminal ~30 kDa translocator domain remains embedded in the outer membrane, where it is believed to maintain a non-covalent association with the cleaved passenger domain. core.ac.uknih.gov
| Precursor/Product | Organism | Approximate Molecular Weight | Location/Function |
| Pertactin Precursor | B. bronchiseptica | 92.5 kDa nih.gov | Full-length protein prior to cleavage |
| Mature Pertactin | B. bronchiseptica | 68 kDa nih.gov | Surface-exposed passenger domain |
| Translocator Domain | B. bronchiseptica | ~30 kDa core.ac.uknih.gov | β-barrel pore in the outer membrane |
Key Functional Domains and Repeat Motifs
The surface-exposed passenger domain of pertactin contains several key regions and motifs that are associated with its biological activity. These domains are often located on the protruding loops that connect the strands of the β-helix. nih.gov
Pertactin contains an Arg-Gly-Asp (RGD) tripeptide sequence. nih.govopenalex.org In many eukaryotic proteins, this motif is a well-known binding site for integrins, a family of cell surface receptors. nih.gov Early research suggested that this RGD motif was critical for pertactin's function as an adhesin, promoting the attachment of Bordetella to mammalian cells. nih.govnih.gov Studies demonstrated that purified pertactin could mediate the attachment of cultured cells and that this interaction could be inhibited by synthetic peptides containing the RGD sequence. nih.gov
However, the precise role of the RGD motif in pertactin's function has been the subject of further investigation, with some studies yielding conflicting results. nih.gov More recent experiments using B. bronchiseptica mutants where the RGD sequence was altered (e.g., to RGE) found that this change did not impair the bacterium's ability to adhere to cells in vitro or to establish infection in animal models. nih.govnih.gov These findings suggest that while the RGD motif is present, it may not be the primary determinant for adhesion or its role may be context-dependent, and other factors are involved in pertactin's contribution to pathogenesis. nih.govmicrobiologyresearch.orgnih.gov
Located adjacent to the RGD motif is a polymorphic region known as Region 1. nih.govresearchgate.netresearchgate.net This area is characterized by a variable number of Gly-Gly-Xaa-Xaa-Pro (GGXXP) repeats. nih.govnih.govnih.gov The number of these repeat units can differ between various Bordetella strains and species. nih.govnih.gov For instance, the pertactin from B. pertussis commonly has five of these repeats, while the protein from B. parapertussis has four. nih.gov This region is exposed on the surface of the folded protein and is known to be immunogenic. nih.govresearchgate.net The polymorphism in this region is thought to be a result of immune pressure from the host, potentially allowing the bacteria to evade host immune responses. nih.gov
Pro-Gln-Pro (PQP) Repeat Regions (Region 2)
Located towards the C-terminus of the passenger domain of Bordetella bronchiseptica pertactin is a distinct region known as Region 2 (R2), which is characterized by the presence of Pro-Gln-Pro (PQP) tandem repeats. nih.govwikipedia.orguniprot.org This proline-rich area is a notable feature of the pertactin protein across different Bordetella species, although variations in the number of repeats contribute to the antigenic diversity observed among strains. nih.govnih.govnih.gov
In the B. bronchiseptica strain RB50, Region 2 encompasses residues 564 to 608. nih.gov While this region has been identified as immunodominant in some contexts, its precise functional contribution to the protein's role in pathogenesis appears to be complex and is a subject of ongoing research. nih.govnih.gov Studies involving mutants of B. bronchiseptica with deletions in both Region 1 and Region 2 have shown that these sequences may not be essential for the primary function of pertactin in resisting neutrophil-mediated clearance. nih.gov However, the variability in this region, particularly in the number of PQP repeats, is a significant source of polymorphism in B. bronchiseptica pertactin, more so than in Bordetella pertussis, where variation is more prominent in Region 1. nih.govasm.orgpsu.edu This suggests that Region 2 may be subject to immune pressure, leading to the selection of variants. nih.gov
Pepscan analyses have indicated that some monoclonal antibodies can bind to epitopes within both Region 1 and Region 2, suggesting that these two regions, though separated by a significant number of amino acids in the primary sequence, might form a single conformational epitope in the folded protein. researchgate.net
| Feature | Description |
| Location | C-terminus of the passenger domain. nih.gov |
| Characteristic Motif | Pro-Gln-Pro (PQP) tandem repeats. wikipedia.orguniprot.orgnih.gov |
| Residue Range (B. bronchiseptica RB50) | Approximately residues 564 to 608. nih.gov |
| Polymorphism | Varies in the number of repeats, contributing to antigenic diversity among B. bronchiseptica strains. nih.govasm.org |
| Immunogenicity | Considered an immunodominant region, though its role in protective immunity is still under investigation. nih.govwikipedia.orgnih.gov |
Structural Biology Insights into Bordetella bronchiseptica Pertactin Conformation
The three-dimensional structure of pertactin reveals a remarkable and complex architecture, which is central to its function as an outer membrane protein. While the crystal structure has been extensively studied for Bordetella pertussis pertactin, the high degree of homology allows for significant insights into the conformation of the Bordetella bronchiseptica protein. nih.govproteopedia.org Pertactin is synthesized as a precursor protein which is then processed into its mature form. nih.gov The mature passenger domain, which is the functional part exposed on the bacterial surface, folds into a large, right-handed β-helix. nih.govproteopedia.org
This β-helix is a key feature of the autotransporter family to which pertactin belongs. proteopedia.org The structure is comprised of 16 parallel β-strands arranged in a helical fashion, creating a distinctive V-shaped or kidney-shaped cross-section. proteopedia.orgrcsb.orgnih.govresearchgate.net This forms the largest β-helix structure known to date. rcsb.orgnih.gov The core of the β-helix is hydrophobic. proteopedia.org
| Structural Feature | Description |
| Overall Fold | Right-handed parallel β-helix. nih.govproteopedia.org |
| Number of Strands | 16 parallel β-strands. proteopedia.orgrcsb.orgresearchgate.net |
| Cross-Section | V-shaped or kidney-shaped. proteopedia.orgrcsb.orgresearchgate.net |
| Core | Hydrophobic core. proteopedia.org |
| Key Domains | N-terminal passenger domain and a C-terminal autotransporter domain. proteopedia.org |
| Surface Features | Protruding loops connecting the β-strands, which contain functional motifs like the RGD sequence and PQP repeats. nih.govwikipedia.orgnih.gov |
Genomic Organization and Transcriptional Regulation of Bordetella Bronchiseptica Pertactin
The prn Gene Encoding Bordetella bronchiseptica Pertactin
Genetic Locus and Transcriptional Units
The gene encoding the outer membrane protein pertactin in Bordetella bronchiseptica is designated as prn. This gene is highly conserved among the classical Bordetella species, including Bordetella pertussis and Bordetella parapertussis. nih.govnih.gov In the Bordetella bronchiseptica RB50 strain, the prn gene is located on the chromosome. For instance, in some strains, a transposase is found between the prn gene and the downstream upp gene, which encodes uracil (B121893) phosphoribosyltransferase. nih.gov The prn gene is transcribed as a monocistronic unit, meaning it has its own promoter and terminator, leading to the synthesis of a single mRNA molecule that codes for the pertactin protein.
The pertactin protein itself is synthesized as a precursor molecule. This precursor consists of an N-terminal signal sequence, a passenger domain that constitutes the mature, surface-exposed portion of the protein, and a C-terminal autotransporter domain. nih.govwikipedia.org The signal sequence directs the protein to the Sec secretion system for transport across the inner membrane into the periplasm. wikipedia.org The autotransporter domain then forms a β-barrel structure in the outer membrane, facilitating the translocation of the passenger domain to the cell surface, where it is subsequently cleaved. nih.govwikipedia.org
Regulation by the BvgAS Two-Component Signal Transduction System
The expression of the prn gene is intricately controlled by the BvgAS two-component signal transduction system, which serves as the master virulence regulator in Bordetella species. nih.govnih.gov This system allows the bacterium to sense and respond to environmental cues by modulating the expression of a large number of genes, including those required for virulence. The BvgAS system consists of a transmembrane sensor kinase, BvgS, and a cytoplasmic response regulator, BvgA. nih.gov
Environmental Cues and Phenotypic Modulation (Bvg+, Bvg-, Bvgⁱ phases)
Bordetella bronchiseptica can switch between distinct phenotypic phases, primarily the virulent Bvg+ phase, the avirulent Bvg- phase, and an intermediate Bvgⁱ phase, in response to environmental signals. nih.gov
Bvg+ Phase: This phase is induced under conditions that mimic the host environment, such as growth at 37°C. In the Bvg+ phase, the BvgS kinase is active, leading to the phosphorylation of BvgA. Phosphorylated BvgA (BvgA~P) then acts as a transcriptional activator for virulence-activated genes (vags), including prn. nih.govnih.gov Consequently, pertactin is expressed at high levels in the Bvg+ phase. nih.gov
Bvg- Phase: This phase is triggered by environmental cues such as low temperatures (e.g., ≤ 26°C), or the presence of millimolar concentrations of magnesium sulfate (B86663) (MgSO₄) or nicotinic acid. nih.gov Under these conditions, BvgS activity is inhibited, leading to a decrease in the levels of BvgA~P. In the Bvg- phase, the expression of vags like prn is repressed, and a different set of genes, the virulence-repressed genes (vrgs), are expressed. nih.gov
Bvgⁱ Phase: This intermediate phase occurs under conditions of partial BvgS activity. In the Bvgⁱ phase, a subset of Bvg-regulated genes are expressed, which are distinct from those fully expressed in the Bvg+ or Bvg- phases. The expression of some genes is maximal in this intermediate phase. nih.gov
While these environmental modulators are well-characterized in laboratory settings, the precise signals that the BvgAS system senses within the host are not yet fully understood.
Table 1: Phenotypic Phases of Bordetella bronchiseptica and Corresponding prn Expression
| Phenotypic Phase | Inducing Conditions (in vitro) | BvgAS System State | prn Gene Expression |
|---|---|---|---|
| Bvg+ | 37°C | Active (BvgA is phosphorylated) | Activated (High expression) |
| Bvg- | ≤ 26°C, MgSO₄, Nicotinic Acid | Inactive (BvgA is not phosphorylated) | Repressed (Low to no expression) |
| Bvgⁱ | Intermediate modulating signals | Partially active | Intermediate expression |
Transcriptional Activation and Repression of prn Expression
The transcriptional activation of the prn gene is directly mediated by the binding of phosphorylated BvgA (BvgAP) to the promoter region of the gene. nih.gov Studies, primarily in the closely related B. pertussis, have shown that BvgAP binds to specific DNA sequences upstream of the transcriptional start site. The prn promoter contains consensus binding sites for BvgA, and the phosphorylation of BvgA is essential for this binding and subsequent activation of transcription. nih.gov
The binding of BvgAP to the prn promoter is thought to facilitate the recruitment of RNA polymerase, thereby initiating transcription. The affinity of BvgAP for different promoters can vary, leading to a hierarchy of gene expression. For example, the promoter of the fha (filamentous hemagglutinin) gene is activated at lower concentrations of BvgAP compared to the ptx (pertussis toxin) promoter. The prn promoter appears to have an intermediate requirement for BvgAP concentration for its activation.
Conversely, in the Bvg- phase, the absence of significant levels of BvgA~P leads to the repression of prn transcription. Without the binding of the activator protein, RNA polymerase is unable to efficiently initiate transcription from the prn promoter.
Post-Transcriptional and Post-Translational Regulatory Mechanisms
Following transcription and translation, the expression of functional pertactin on the bacterial surface is subject to post-translational modifications and processing. Pertactin is synthesized as a large precursor protein that undergoes a series of steps to become a mature, functional outer membrane protein. This process is characteristic of the Type V or autotransporter secretion system. nih.govwikipedia.org
The key post-translational events include:
Periplasmic Translocation: The N-terminal signal sequence of the precursor protein directs its transport across the cytoplasmic membrane into the periplasm via the general secretory (Sec) pathway. wikipedia.org
Outer Membrane Insertion and Translocation: The C-terminal portion of the precursor, the autotransporter domain, inserts into the outer membrane and forms a β-barrel pore. This pore facilitates the translocation of the N-terminal "passenger" domain, which contains the functional regions of pertactin, to the cell surface. nih.govwikipedia.org
Proteolytic Cleavage: Once the passenger domain is exposed on the cell surface, it is cleaved from the autotransporter domain. This cleavage releases the mature pertactin protein, which remains non-covalently attached to the bacterial outer membrane. wikipedia.org
This autotransporter mechanism is a critical regulatory step, ensuring that pertactin is correctly localized to the outer membrane where it can perform its functions.
Growth Phase-Dependent Gene Expression of Bordetella bronchiseptica Pertactin
In addition to regulation by the BvgAS system, the expression of virulence factors in Bordetella bronchiseptica, including pertactin, can also be influenced by the bacterial growth phase. Studies have shown that the expression of many virulence-associated genes can vary between the logarithmic (log) and stationary phases of growth.
While specific quantitative data for prn expression throughout the growth phases of B. bronchiseptica is not extensively detailed, general observations indicate that the expression of many virulence factors, which are under the control of the BvgAS system, is highest during the mid-to-late logarithmic phase of growth. As the bacteria enter the stationary phase, the expression of some of these virulence factors may decrease. This growth phase-dependent regulation is thought to be a mechanism for the bacterium to adapt to changing nutrient availability and other stresses encountered in different environments or at different stages of infection. Interestingly, in B. bronchiseptica, this growth phase-dependent regulation can occur independently of the BvgAS system.
Functional Roles of Bordetella Bronchiseptica Pertactin in Host Pathogen Interactions
Contribution to Bordetella bronchiseptica Pathogenesis and Virulence
The use of isogenic pertactin deletion mutants (Δprn) has been instrumental in elucidating the protein's specific role during infection. In various animal models, including rats and mice, B. bronchiseptica strains lacking pertactin exhibit significant defects in virulence compared to their wild-type counterparts.
Key findings from these in vivo studies include:
Bacterial Clearance: A Δprn mutant is cleared much more rapidly from the lungs than wild-type bacteria in a mouse lung inflammation model. nih.govasm.orgnih.gov
Lethality in Immunocompromised Models: Unlike wild-type B. bronchiseptica, the Δprn mutant was unable to cause a lethal infection in SCID-Bg mice, which are deficient in B cells, T cells, and NK cells. nih.govasm.orgnih.gov This suggests pertactin is crucial for overcoming innate immunity. nih.gov
Shedding and Transmission: In a low-dose inoculation mouse model that mimics natural infection, a pertactin-deficient mutant was shed in significantly lower numbers from the nares, leading to a defective rate of transmission between hosts. plos.orgnih.govnih.gov
Inflammation and Pathology: Histological examination of respiratory tissues in infected mice revealed that pertactin-deficient bacteria induced substantially less inflammation and mucus accumulation compared to the wild-type strain. plos.orgnih.govnih.gov
Systemic Dissemination: In some studies, only wild-type B. bronchiseptica, not the Δprn mutant, could be recovered from the spleen of infected mice, suggesting pertactin contributes to systemic spread. plos.orgnih.gov
Colonization: Despite these virulence defects, many studies report that the Δprn mutant is not deficient in its ability to initially establish a respiratory infection or colonize the nasal cavity, trachea, and lungs of rats and mice. plos.orgnih.govnih.gov
Table 1: Summary of In Vivo Findings for B. bronchiseptica Δprn Mutants This table is interactive. You can sort and filter the data.
| Experimental Model | Observation | Conclusion | Reference(s) |
|---|---|---|---|
| Mouse Lung Inflammation Model | Faster clearance of Δprn mutant compared to wild-type. | PRN is important for persistence against inflammation-mediated clearance. | nih.gov, nih.gov, asm.org |
| SCID-Bg Mice (B, T, NK cell deficient) | Δprn mutant unable to cause lethal infection, unlike wild-type. | PRN is critical for overcoming innate immune defenses. | nih.gov, nih.gov, asm.org |
| Neutropenic Mice | Δprn mutant is as lethal as wild-type bacteria. | PRN's primary role is to resist neutrophil-mediated clearance. | nih.gov, nih.gov, asm.org |
| Low-Dose Mouse Model | Δprn mutant shows reduced shedding and transmission. | PRN contributes to processes required for host-to-host spread. | plos.org, nih.gov, nih.gov |
| Mouse Histopathology | Infection with Δprn mutant results in less inflammation and mucus. | PRN contributes to the inflammatory pathology of the infection. | plos.org, nih.gov, nih.gov |
Role in Bacterial Adhesion to Host Cells
The function of pertactin as an adhesin is one of its most studied, yet controversial, aspects. tandfonline.com It contains an Arg-Gly-Asp (RGD) motif, a sequence known to bind to host cell integrins, which initially suggested a primary role in attachment. wikipedia.orgnih.gov However, its contribution to adhesion appears to be highly dependent on the experimental system and cell type.
Numerous studies have investigated the adhesive properties of B. bronchiseptica pertactin using cultured cell lines. Surprisingly, for the RB50 strain of B. bronchiseptica, a Δprn mutant showed no difference from the wild-type strain in its ability to adhere to rat lung epithelial L2 cells or mouse macrophage-like MH-S and RAW 264.7 cells. plos.orgnih.gov This indicates that for these specific cell lines and under in vitro conditions, pertactin does not appear to be a major adhesin. nih.gov This contrasts with earlier findings for B. pertussis, where a mutant lacking pertactin was found to be 30-40% less efficient at adhering to CHO and HeLa cells. nih.govpnas.org
The role of pertactin in adhesion becomes less clear when examining in vivo and ex vivo data, leading to apparent discrepancies. While some in vivo studies show that a Δprn mutant colonizes the respiratory tract of mice as efficiently as the wild-type, suggesting it is not required for the initial attachment, other evidence points to a more subtle role. plos.orgnih.gov For instance, some reports suggest that in vivo, pertactin adheres specifically to ciliated epithelial cells. wikipedia.org
Further complexity is added by studies using ex vivo models. In a rabbit tracheal epithelial cell binding assay, single-knockout strains of B. bronchiseptica lacking pertactin, filamentous hemagglutinin (FHA), or fimbriae all displayed an intermediate ciliary binding capacity—lower than the wild-type but higher than a non-virulent strain. nih.govresearchgate.net This suggests that multiple adhesins, including pertactin, have overlapping contributions to ciliary adhesion. nih.gov The discrepancies may arise from differences in bacterial strains, animal models, or the specific host cell types being analyzed (e.g., in vitro cell lines versus native ciliated epithelium). wikipedia.orgnih.gov
Modulation of Host Immune Responses by Bordetella bronchiseptica Pertactin
Emerging evidence strongly indicates that a primary function of B. bronchiseptica pertactin is the modulation of the host immune response. plos.orgtandfonline.com Rather than just being a static adhesion molecule, pertactin actively helps the bacterium to survive within the host by interfering with key components of the innate immune system. nih.govasm.org
Furthermore, wild-type B. bronchiseptica induces a significant influx of neutrophils into the nasal cavity of infected mice, an effect not seen with the Δprn mutant. plos.org The bacterium also induces the secretion of the pro-inflammatory cytokine TNF-α from macrophages in a pertactin-dependent manner. plos.orgnih.gov Together, these findings suggest that pertactin plays a crucial role in interacting with and resisting the host's neutrophil response, thereby allowing the infection to persist. plos.orgnih.gov
Influence on Inflammatory Responses (e.g., TNF-α induction)
Pertactin plays a notable role in modulating the host's inflammatory response during B. bronchiseptica infection. Research has demonstrated that pertactin expression directly correlates with the severity of inflammation in the respiratory tract. nih.gov In murine models, histological examination of respiratory epithelia revealed that infections with wild-type (WT) B. bronchiseptica resulted in substantially more inflammation and mucus accumulation compared to infections with a pertactin-deficient (Δprn) mutant strain. nih.govplos.orgnih.gov
The mechanism behind this increased inflammation involves the recruitment and activation of specific immune cells. In the nasal cavities of infected mice, the presence of pertactin on WT B. bronchiseptica led to a significant increase in the numbers of neutrophils, Natural Killer (NK) cells, and B cells. plos.orgplos.org In contrast, the pertactin-deficient strain only induced an increase in macrophages, with no significant rise in other immune cell types compared to uninfected controls. plos.orgplos.org This suggests that pertactin is critical for the activation and recruitment of key players in the inflammatory cascade. plos.orgplos.org
Furthermore, in vitro assays have confirmed pertactin's direct effect on the induction of pro-inflammatory cytokines. nih.gov Specifically, pertactin has been shown to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) by murine macrophages. nih.govplos.org This elevated TNF-α secretion likely contributes to the heightened inflammation observed in the nasal cavities of mice infected with pertactin-expressing bacteria. plos.org
| Parameter | Wild-Type B. bronchiseptica (PRN-positive) | Pertactin-Deficient B. bronchiseptica (PRN-negative) | Reference(s) |
| Inflammation & Mucus | Substantially higher levels in respiratory epithelia | Significantly less inflammation and mucus accumulation | plos.org, nih.gov, nih.gov |
| TNF-α Induction | Verified induction by murine macrophages | Reduced induction compared to wild-type | plos.org, nih.gov |
| Immune Cell Recruitment | Significant increase in neutrophils, NK cells, macrophages, and B cells | Increase in macrophages only; no significant increase in other cell types | plos.org, plos.org |
Contribution to Bacterial Dissemination and Systemic Persistence
Pertactin is a key contributor to the systemic dissemination and persistence of Bordetella bronchiseptica beyond the respiratory tract. plos.org While both wild-type and pertactin-deficient strains can colonize the nasal cavity, trachea, and lungs with similar efficiency, their ability to spread systemically differs markedly. nih.gov
Studies using a low-dose mouse inoculation model have shown that only the wild-type B. bronchiseptica strain, which expresses pertactin, could be recovered from the spleens of infected mice at 7 and 14 days post-inoculation. plos.org In contrast, no bacteria were found in the spleens of any mice inoculated with the pertactin-deficient (Δprn) strain. plos.org This finding strongly indicates that pertactin is necessary for the bacterium to disseminate from the initial infection site in the respiratory tract to systemic organs like the spleen. nih.govplos.orgplos.org
The ability of B. bronchiseptica to disseminate systemically is intrinsically linked to its capacity for intracellular survival within host immune cells, a process facilitated by pertactin. plos.org Observations have revealed that the B. bronchiseptica bacteria recovered from the spleens of infected mice were located intracellularly within isolated splenocytes. nih.govplos.orgplos.org This suggests that the bacteria utilize immune cells, such as macrophages, as vehicles for transport to deeper tissues. plos.org
B. bronchiseptica has been shown to adhere to, invade, and persist within eukaryotic cells, and pertactin is implicated in this process. nih.gov The bacterium can induce apoptosis in murine macrophages, and this cytotoxic effect is reduced when macrophages are exposed to pertactin-negative bacterial strains. nih.gov By surviving within these mobile host cells, the pathogen not only finds a niche that protects it from certain immune effectors but also gains a mechanism for systemic spread. plos.orgnih.gov The failure to detect pertactin-deficient bacteria in the spleen suggests that without pertactin, B. bronchiseptica is either unable to efficiently invade or survive within these phagocytic cells, thus preventing its dissemination. plos.org
Impact on Bacterial Shedding and Inter-Host Transmission
A critical function of pertactin in the infection cycle of B. bronchiseptica is its profound impact on bacterial shedding and subsequent transmission between hosts. plos.orgplos.org While pertactin-deficient mutants show similar levels of colonization within the respiratory tract of an infected host, their ability to be transmitted to new, susceptible hosts is significantly impaired. nih.govplos.org
Experimental studies have demonstrated that mice infected with a pertactin-deficient strain shed much lower numbers of bacteria from their nares compared to those infected with the wild-type strain. nih.govplos.orgnih.gov This reduction in shedding directly correlates with a significantly lower rate of transmission. nih.govplos.org The deficiency in transmission is attributed to this defect in shedding from the infected host, rather than an inability to colonize an exposed host. plos.org
The augmented inflammation and mucus production induced by pertactin-expressing bacteria are thought to contribute to the mechanisms that facilitate more effective shedding and transmission. plos.orgplos.org Therefore, pertactin promotes the induction of symptoms and physiological responses that are conducive to expelling the bacteria into the environment, thereby increasing the likelihood of infecting new hosts. plos.org
| Metric | Wild-Type B. bronchiseptica (PRN-positive) | Pertactin-Deficient B. bronchiseptica (PRN-negative) | Reference(s) |
| Colonization | Efficient colonization of nasal cavity, trachea, and lungs | Behaves similarly to wild-type in colonization | nih.gov |
| Bacterial Shedding | Efficiently shed from the nares | Shed in much lower numbers | plos.org, nih.gov, nih.gov |
| Inter-Host Transmission | High rate of transmission between hosts | Significantly lower rate of transmission | plos.org, nih.gov |
Genetic Diversity and Evolutionary Dynamics of Bordetella Bronchiseptica Pertactin
Polymorphism within Repeat Regions (Region 1 and Region 2)
The genetic heterogeneity of the prn gene in B. bronchiseptica is most prominently observed in two specific regions characterized by amino acid repeats. nih.govnih.gov These regions are designated as Region 1, with a repeat motif of GGXXP, and Region 2, with a PQP repeat motif. nih.govnih.gov Variation in the number of these repeat units is a primary driver of pertactin diversity. nih.gov
Studies of B. bronchiseptica isolates from various hosts and geographical locations have revealed multiple sequence variants and allelic diversity within the prn gene. For instance, an analysis of swine isolates in the United States identified two variants in Region 1 and four in Region 2, resulting in four distinct pertactin types. nih.gov One of these Region 2 variants had not been previously reported. nih.gov Similarly, a study of Korean swine isolates identified two Region 1 variants and five Region 2 variants, which combined to form five different pertactin types. nih.gov
The variability is even more pronounced when considering a broader range of host species. A study analyzing isolates from both animal and human sources described additional variants in these repeat regions, leading to the identification of six new pertactin types. nih.gov In a more extensive analysis of 40 B. bronchisepticaprn genes, three different types were identified based on variations in the number of repeats in Region 1, while a higher degree of variability was observed in Region 2, with nine distinct variants. nih.gov This highlights that while both regions are polymorphic, Region 2 exhibits greater diversity in B. bronchiseptica. nih.gov
Phenotypic Heterogeneity Linked to Genetic Variation
The genetic polymorphism in the prn gene directly translates to phenotypic heterogeneity in the expressed pertactin protein. The variations in the number of amino acid repeats in Region 1 and Region 2 lead to differences in the size of the pertactin protein, which can be observed through techniques like immunoblotting. nih.govnih.gov This size variation is consistent with the predicted molecular weights based on the combined size of the repeat regions. nih.gov
Beyond size differences, the variation in these immunodominant regions has significant implications for the protein's function and its interaction with the host immune system. Region 2, in particular, is known to contain an immunodominant protective epitope. nih.gov Therefore, allelic variation in this region can potentially impact the efficacy of vaccines by altering the antigenic properties of the protein.
Analysis of prn Gene Variants in Diverse Bordetella bronchiseptica Isolates
The distribution of prn gene variants often shows patterns related to the host species from which the B. bronchiseptica isolate was obtained. This suggests potential host-specific adaptation or lineage-specific evolution of the pertactin protein.
Studies focusing on swine isolates have provided detailed insights into pertactin diversity within this host. Research on isolates from the United States and Korea has consistently shown a limited number of pertactin types circulating in pig populations. nih.govnih.gov Interestingly, a study of swine field isolates in the U.S. found that while the majority shared a common Region 1 variant with vaccine strains, only two of the five vaccine strains analyzed possessed the most common Region 2 sequence. nih.gov Two other vaccine strains contained a Region 2 variant that was rare among the field isolates. nih.gov
In primates, a study of B. bronchiseptica isolates revealed considerable genetic diversity. nih.gov The isolates were found to belong to different lineages (lineage I and lineage II), with notable differences in their virulence gene profiles, including the prn gene. nih.gov Western blotting demonstrated that antibodies generated against a pertactin from a lineage I strain did not react with a lineage II strain, indicating significant antigenic divergence. nih.gov This lack of cross-reactivity underscores the substantial variation that can exist between lineages that may be associated with different host niches.
Putative Role of Vaccine-Driven Evolution in Shaping Pertactin Diversity
The phenomenon of vaccine-driven evolution has been a significant concern in the context of Bordetella pertussis, the causative agent of whooping cough, where the prevalence of pertactin-deficient strains has risen dramatically in vaccinated populations. plos.orgnih.govfiercepharma.com This has raised questions about whether similar selective pressures could be at play in B. bronchiseptica, particularly in vaccinated animal populations like swine.
While direct evidence for vaccine-driven evolution of prn in B. bronchiseptica is not as extensively documented as in B. pertussis, the observation that vaccine strains can differ significantly from circulating field strains provides a basis for this hypothesis. nih.govnih.gov For example, a study in Korea found that none of the field isolates from pigs had the same pertactin type as the P4 strain widely used in swine vaccines. nih.gov Similarly, in the U.S., it was found that two commercial swine vaccines contained a pertactin type that was very rare in field isolates. usda.gov This mismatch between vaccine and field strains could create a selective advantage for strains with non-vaccine pertactin types, potentially leading to a shift in the circulating population over time. The rise of pertactin-deficient B. pertussis strains serves as a strong parallel, suggesting that vaccination can exert significant selective pressure on this antigen. nih.gov
Comparative Genomic Approaches to Elucidate prn Evolution within Bordetella Species
Comparative genomics has been instrumental in understanding the evolution of the prn gene and the Bordetella genus as a whole. nih.govjwatch.orgresearchgate.net B. pertussis and Bordetella parapertussis are thought to have evolved independently from a B. bronchiseptica-like ancestor, a process that involved extensive gene loss. nih.govresearchgate.net Pertactin is one of the virulence factors conserved across these species, suggesting its fundamental role in pathogenesis. nih.gov
Comparative sequence analysis reveals that while B. parapertussis pertactin is relatively invariant, B. pertussis shows variability primarily in Region 1, and B. bronchiseptica is polymorphic in both repeat regions, with the most significant variation in Region 2. nih.gov This differential pattern of variation may reflect the different host ranges and selective pressures experienced by each species. nih.gov
Immunological Significance of Bordetella Bronchiseptica Pertactin in Animal Models
Pertactin as a Protective Immunogen in Animal Hosts
Pertactin is a potent immunogen capable of eliciting robust protective immune responses in animal models. Its inclusion as a primary component in acellular vaccines for the related human pathogen, Bordetella pertussis, is based on extensive evidence demonstrating that high anti-pertactin antibody titers correlate with protection. nih.govThis protective capacity extends to B. bronchiseptica, where both natural infection and targeted immunization with pertactin have been shown to generate significant immunity in animal hosts.
Induction of Humoral and Cellular Immune Responses
The immunogenicity of pertactin is characterized by its ability to stimulate both major arms of the adaptive immune system: humoral and cellular immunity.
Humoral Immunity: The most well-documented response to pertactin is the production of specific antibodies. Subcutaneous immunization of mice with recombinant B. bronchiseptica pertactin leads to the generation of high titers of pertactin-specific Immunoglobulin G (IgG) antibodies. researchgate.netThis strong antibody response is a cornerstone of pertactin-induced protection. In larger animal models, such as dogs, infection with B. bronchiseptica elicits both systemic IgG and mucosal Immunoglobulin A (IgA) responses, highlighting the comprehensive nature of the humoral immunity against this antigen.
Cellular Immunity: While antibody production is a key feature, cellular immune responses also play a role. In mouse models, pertactin has been shown to contribute to the activation and recruitment of key innate immune cells, including neutrophils, natural killer (NK) cells, and B cells, to the site of infection in the nasal cavity. plos.orgplos.orgFurthermore, studies using lymphocytes from mice primed with pertactin have indicated the conservation of major T-cell epitopes, suggesting the induction of T-cell mediated immunity. nih.govThe nature of the T-cell response (e.g., Th1, Th2, or Th17) can be influenced by the type of vaccine formulation, which has implications for the longevity and effectiveness of the induced immunity. nih.gov
Efficacy of Pertactin-Specific Immunization in Animal Models
The protective effect of pertactin-specific immunity has been consistently demonstrated in various animal challenge models. Immunization, whether active (stimulating the animal's own immune system) or passive (transferring pre-formed antibodies), has proven effective at mitigating the severity of B. bronchiseptica infection.
Protection Against Disease and Colonization in Mice and Pigs
Research in both small and large animal models has validated the efficacy of pertactin-based immunization strategies.
Mouse Models: In murine models, active immunization with recombinant pertactin confers significant protection against lethal aerosol challenge with virulent B. bronchiseptica. researchgate.netVaccinated mice exhibit substantially reduced bacterial loads in the respiratory tract, with immunization helping to halt bacterial multiplication in the lungs and promote earlier clearance. semanticscholar.orgThe importance of antibodies is further underscored by passive immunization studies, where the administration of anti-pertactin serum to naïve mice provided complete protection against a subsequent lethal challenge, demonstrating that pertactin-specific antibodies alone are sufficient to confer protection. nih.gov
Pig Models: The protective role of pertactin is also recognized in swine. Studies have shown that antibody responses directed against the 68 kDa pertactin protein are associated with disease-sparing effects in pigs infected with B. bronchiseptica. The pressure exerted by vaccine-induced immunity is evident from the observation of sequence variations in the pertactin gene of bacterial strains isolated from vaccinated pigs, suggesting that the bacteria may evolve to evade the host's immune response. nih.gov
| Animal Model | Immunization Type | Challenge Method | Observed Outcome | Reference |
|---|---|---|---|---|
| Mouse | Active (Recombinant PRN) | Lethal Aerosol | High survival rate; Reduced bacterial colonization in lungs. | < researchgate.netsemanticscholar.org/td> |
| Mouse | Passive (Anti-PRN Serum) | Lethal Intraperitoneal | Complete protection from mortality. | < nih.gov/td> |
| Pig | Vaccination (Natural Infection) | Natural Exposure | Antibodies to pertactin correlated with reduced disease. | < nih.gov/td> |
Identification of Immunodominant Epitopes within Pertactin
The pertactin protein contains several regions that are particularly effective at stimulating an immune response, known as immunodominant epitopes. Structurally, a significant portion of pertactin forms a right-handed β-helix, from which loops of varying sizes protrude. These exposed loops are prime targets for antibody recognition.
Relevance of Repeat Regions (R1 and R2) to Immunogenicity
Within pertactin, two specific variable regions, designated Region 1 (R1) and Region 2 (R2), have been a major focus of immunological studies. nih.govThese regions are characterized by tandem amino acid repeats.
Region 1 (R1) contains a series of Gly-Gly-Xaa-Xaa-Pro repeats.
Region 2 (R2) is characterized by Pro-Gln-Pro repeats.
These repeat regions were initially considered to be highly immunogenic and immunodominant. nih.govIt has been hypothesized that their variability among different Bordetella strains allows the pathogen to evade host immunity, as antibodies generated against one variant of R1 or R2 may be less effective against another. nih.govIn B. bronchiseptica, polymorphism has been observed in both R1 and R2, a factor that may contribute to the bacterium's capacity to establish chronic infections and the challenges in achieving long-lasting vaccine-induced protection. researchgate.net However, the precise role of these regions in protection is complex and subject to ongoing investigation. While some studies have identified mouse monoclonal antibodies that bind to R1 and R2, other research has revealed the existence of conserved, protective epitopes located outside of these variable regions. nih.govIn fact, one study demonstrated that deleting the R1 and R2 regions from pertactin did not eliminate its crucial function in resisting clearance by neutrophils in a mouse model. nih.govThis suggests that while R1 and R2 can be targets of the immune response, other conserved areas of the protein are also critical for inducing protective immunity.
Mechanisms of Pertactin-Mediated Immunity in Veterinary Contexts
The protective immunity conferred by pertactin is mediated by several immunological mechanisms, primarily driven by the action of specific antibodies.
Opsonophagocytosis and Complement-Mediated Lysis: As a surface-exposed protein, pertactin is an excellent target for antibodies circulating in the blood or present on mucosal surfaces. The binding of antibodies to pertactin can trigger two primary effector functions. Firstly, it can initiate the classical complement cascade, leading to the formation of a membrane attack complex that lyses the bacterial cell. Secondly, and perhaps more importantly, the antibody can act as an opsonin, coating the bacterium and marking it for enhanced phagocytosis by immune cells like neutrophils and macrophages (a process known as opsonophagocytosis). nih.gov
Inhibition of Immune Evasion: A key virulence function of pertactin is its ability to help Bordetella species resist clearance by neutrophils, which are among the first immune cells to respond to bacterial infection. nih.govasm.orgStudies using pertactin-deficient mutants of B. bronchiseptica have shown that these bacteria are cleared much more rapidly from the lungs of mice compared to their wild-type counterparts. nih.govasm.orgTherefore, a major mechanism of pertactin-mediated immunity is the generation of antibodies that bind to pertactin and neutralize its anti-neutrophil function, thereby allowing these phagocytic cells to effectively control and eliminate the bacteria.
Modulation of Inflammatory Responses: Pertactin also acts as an immunomodulatory factor, capable of augmenting inflammation by inducing the production of cytokines like TNF-α from macrophages and promoting the recruitment of inflammatory cells. plos.orgplos.orgnih.govWhile this inflammation can contribute to pathology, it is also part of the host's attempt to clear the infection. Antibodies against pertactin may help to modulate this response, potentially leading to a more efficient and less damaging resolution of the infection.
| Mechanism | Description | Key Immune Components |
|---|---|---|
| Antibody-Mediated Opsonophagocytosis | Antibodies bind to pertactin on the bacterial surface, marking the bacterium for engulfment and destruction by phagocytes. | IgG, Neutrophils, Macrophages |
| Neutralization of Immune Evasion | Antibodies block pertactin's function in resisting neutrophil-mediated killing, allowing for more effective bacterial clearance. | IgG, Neutrophils |
| Complement-Dependent Cytotoxicity | Antibody binding activates the complement system, leading to direct lysis of the bacterium. | IgG, IgM, Complement Proteins |
Strategic Considerations for Veterinary Vaccine Development Incorporating Bordetella Bronchiseptica Pertactin
Inclusion of Pertactin in Current Veterinary Vaccine Formulations
Pertactin is a critical protective immunogen, and its inclusion in vaccine formulations is a key strategy for preventing diseases caused by Bordetella bronchiseptica. usda.gov It is a primary component of acellular (subunit) pertussis vaccines for humans and its importance has been clearly demonstrated in animal models, where antibodies against pertactin have been shown to protect swine from pneumonia and atrophic rhinitis. usda.govasm.org Both whole-cell and acellular subunit vaccines are utilized in veterinary medicine. nih.gov Subunit vaccines based on outer membrane proteins (OMPs), which include pertactin, are a promising avenue for development, potentially offering a balance between safety and efficacy. nih.gov The protective capacity of pertactin is linked to its surface-level expression on the bacterium, making it an excellent target for the host's immune system, particularly for antibody-mediated responses. nih.gov Studies have shown that antibodies targeting pertactin can be bactericidal, contributing significantly to the clearance of the infection. nih.govfrontiersin.org
Challenges Posed by Pertactin Genetic and Antigenic Variation
A significant challenge in the development of broadly effective B. bronchiseptica vaccines is the genetic and antigenic variability of the pertactin protein, which is encoded by the prn gene. nih.govusda.gov Research has revealed extensive heterogeneity in the prn gene sequence among different B. bronchiseptica isolates. nih.gov This variation is concentrated in two distinct regions of the protein that contain amino acid repeats, referred to as region 1 (R1) and region 2 (R2). asm.orgnih.gov
Studies analyzing isolates from various animal hosts, including pigs, dogs, and rabbits, have identified multiple versions, or alleles, of pertactin. usda.gov For instance, a study of Korean swine isolates identified two variants of region 1 and five variants of region 2, resulting in five distinct pertactin types. nih.gov A broader study identified at least eight different versions of pertactin from a larger set of isolates. usda.gov
This antigenic variation poses a major problem for vaccine efficacy. A crucial finding is that field isolates of B. bronchiseptica often possess a different pertactin type than the strains used for vaccine production. nih.govusda.gov Because the variable regions of the protein are what provoke the antibody response, vaccines containing only one version of pertactin may not elicit antibodies that can effectively recognize and protect against strains expressing a different version. usda.govresearchgate.net This mismatch can lead to vaccine failure, where vaccinated animals may still be susceptible to infection by circulating field strains. asm.orgnih.gov
Rational Vaccine Design Based on prn Allelic Diversity
The challenges posed by pertactin diversity necessitate a more strategic, rational approach to vaccine design. mdpi.com Rational vaccine design involves using detailed knowledge of the pathogen, such as its genetic and antigenic characteristics, to create more effective and targeted vaccines. mdpi.com In the context of B. bronchiseptica, this means leveraging the data on prn allelic diversity to overcome the limitations of current vaccine formulations.
One of the most promising strategies for rational vaccine design against B. bronchiseptica is the development of multi-allele or multi-component vaccines. The core concept is that improved vaccine efficacy could be achieved by including multiple pertactin types that are representative of the variants found circulating in the target animal population. usda.gov Such a formulation would be designed to elicit a broader immune response capable of recognizing and neutralizing a wider array of field strains, thereby providing more comprehensive protection.
Research has identified several distinct pertactin types based on the combination of variants in the R1 and R2 repeat regions. nih.govusda.gov A revised classification system for these variants has been proposed to better categorize the observed heterogeneity. usda.gov
Table 1: Examples of Bordetella bronchiseptica Pertactin Gene (prn) Variants Identified in Swine Isolates
| Pertactin Type | Region 1 Variant | Region 2 Variant | Reference |
|---|---|---|---|
| Type I | A | a | nih.gov |
| Type II | A | b | nih.gov |
| Type III | A | c | nih.gov |
| Type IV | A | d | nih.gov |
| Type V | B | e | nih.gov |
By incorporating several of these pertactin variants into a single vaccine, it may be possible to induce an antibody response that provides broad-spectrum protection, mitigating the issue of vaccine-escape due to antigenic variation.
Bordetella bronchiseptica Pertactin as a Target for Novel Adjuvant Systems
Adjuvants are substances that enhance the immunogenicity of vaccine antigens. nih.gov Research indicates that Bordetella bronchiseptica itself has potent adjuvant properties. nih.govkoreascience.kr Studies using an acellular bacterin of B. bronchiseptica demonstrated that it could significantly enhance the antigen-presenting capability of dendritic cells (DCs), which are crucial for initiating an adaptive immune response. nih.govkoreascience.kr The bacterium was shown to increase the expression of key surface markers on DCs (such as MHC-II, CD40, CD54, and CD86) and stimulate the production of cytokines that drive adaptive immunity. nih.govkoreascience.kr
As a major surface-expressed protein, pertactin is a key target in these interactions between the bacterium and the host's immune cells. The inherent ability of B. bronchiseptica components to stimulate the immune system suggests that pertactin could be a focal point for the development of novel adjuvant systems or self-adjuvanted vaccines, where the antigen itself helps to drive a potent and protective immune response.
Prospects of Bordetella bronchiseptica as a Mucosal Vaccine Vector for Heterologous Antigens
Beyond its role as a source of vaccine antigens, Bordetella bronchiseptica shows significant promise as a live mucosal vaccine vector. tennessee.edunih.govnih.gov This strategy involves using a genetically attenuated (weakened) form of the bacterium as a vehicle to deliver antigens from other pathogens directly to the mucosal surfaces of the respiratory tract. tennessee.edunih.gov The natural ability of B. bronchiseptica to efficiently colonize the ciliated respiratory mucosa makes it an attractive candidate for this purpose. tennessee.edunih.gov
Researchers have successfully engineered attenuated B. bronchiseptica strains to express foreign, or heterologous, antigens. nih.govtennessee.edu In one key study, an aroA mutant of B. bronchiseptica, which is impaired in its ability to colonize, was engineered to express the non-toxic fragment C (FrgC) of tetanus toxin. nih.gov When administered intranasally to mice, this recombinant strain induced a strong mucosal and systemic antibody response not only to B. bronchiseptica but also to the tetanus toxin fragment. nih.gov This demonstrates the potential of B. bronchiseptica to serve as a dual-purpose vaccine, providing protection against both its own infection and the pathogen from which the heterologous antigen is derived. nih.gov These studies strongly support the ongoing development of B. bronchiseptica as a versatile platform for mucosal vaccination against a variety of respiratory pathogens. tennessee.edutennessee.edu
Interplay of Bordetella Bronchiseptica Pertactin with Other Virulence Factors
Synergistic or Antagonistic Effects with Filamentous Hemagglutinin (FHA)
Pertactin and filamentous hemagglutinin (FHA) are two of the most well-characterized adhesins in Bordetella bronchiseptica, and their interplay is a cornerstone of the bacterium's ability to adhere to host respiratory tissues. asm.org Both PRN and FHA are regulated by the BvgAS signal transduction system and are often co-expressed during the virulent Bvg+ phase. asm.orgnih.gov
Research indicates a predominantly synergistic relationship between PRN and FHA in the process of adhesion. While FHA is often considered a primary adhesin, mediating initial contact with host cells, PRN appears to strengthen and stabilize this attachment. tennessee.edu Some studies suggest that FHA and PRN may bind to different host cell receptors, thereby providing a more robust and multifaceted attachment mechanism. asm.org For instance, FHA has been shown to be crucial for colonization of the rat trachea. asm.org
However, the precise nature of their interaction can be complex and may vary depending on the specific host environment and stage of infection. While some in vitro studies have highlighted the role of PRN in adherence, others have found that a lack of PRN does not significantly impact the ability of B. bronchiseptica to adhere to certain cell lines, suggesting that FHA can compensate for its absence in some contexts. nih.gov Conversely, in a swine model of respiratory disease, both FHA and PRN were hypothesized to play critical roles in adhesion and colonization. asm.org A study involving a PRN-deficient mutant of B. bronchiseptica in swine demonstrated decreased in vitro adherence and reduced colonization at an early time point post-infection, supporting a role for PRN in mediating adherence. asm.org
Table 1: Research Findings on the Interplay of Pertactin and FHA
| Study Focus | Key Finding | Implication | Citation |
| Adhesion in swine | A PRN mutant showed decreased in vitro adherence and colonization at day 1 post-infection. | PRN plays a role in the initial stages of adherence and colonization in swine. | asm.org |
| Adherence to cell lines | A PRN-deficient mutant did not differ from wild-type in its ability to adhere to rat lung epithelial L2 cells and mouse macrophage-like MH-S cells. | FHA may compensate for the absence of PRN in certain in vitro models, or PRN's primary role may not be in initial adherence to these specific cell types. | nih.gov |
| Co-regulation | Expression of both FHA and PRN is controlled by the BvgAS two-component system. | Their coordinated expression suggests a cooperative function during the virulent phase of infection. | asm.orgnih.gov |
| General role in adhesion | FHA, in concert with pertactin, is believed to mediate attachment of Bordetella. | These two adhesins work together to facilitate bacterial binding to host cells. | tennessee.edu |
Interactions with Fimbriae (FIM) in Adhesion and Colonization
Fimbriae (FIM) are filamentous appendages on the bacterial surface that also play a significant role in adhesion. tennessee.edu Like PRN and FHA, fimbriae are part of the BvgAS regulon, and their expression is coordinated with other virulence factors. nih.govnih.gov The interplay between PRN and fimbriae is thought to contribute to the tissue tropism and host specificity of B. bronchiseptica.
Evidence suggests that fimbriae may have a more specialized role in adhesion compared to the broader functions of FHA and PRN. While FHA and PRN are involved in attachment to a variety of cell types, certain fimbrial serotypes may mediate binding to specific receptors on ciliated respiratory epithelial cells. tennessee.edu Data indicates that serotype 2 fimbriae are involved in the attachment of B. bronchiseptica. tennessee.edu
The interaction is likely cooperative, with fimbriae potentially facilitating the initial, long-range interactions with host cells, bringing the bacterium into closer proximity where adhesins like PRN can establish a more intimate and irreversible attachment. Studies on Bordetella pertussis have shown that antibodies specific to fimbriae can significantly impair bacterial attachment to respiratory epithelial cells, highlighting their importance in this initial stage of colonization. oup.com While PRN's role is often linked to resisting clearance mechanisms, its adhesive properties likely complement the functions of both FHA and fimbriae in establishing a stable bacterial population on the respiratory mucosa. tennessee.edunih.gov Both PRN and FIM are included as antigens in some acellular pertussis vaccines, underscoring their importance in the host-pathogen interaction. plos.orgnih.gov
Cross-Talk with Toxins (e.g., Adenylate Cyclase Toxin, Dermonecrotic Toxin)
The interplay between pertactin and Bordetella toxins, particularly adenylate cyclase toxin (ACT) and dermonecrotic toxin (DNT), is crucial for the bacterium's ability to evade the host immune response and establish a persistent infection.
Adenylate Cyclase Toxin (ACT): ACT is a multifunctional toxin that plays a key role in subverting host innate and adaptive immunity. nih.govnih.gov Research has revealed a functional link between PRN and ACT in resisting neutrophil-mediated clearance. nih.gov A B. bronchiseptica mutant unable to produce PRN showed a similar phenotype to an ACT-deficient mutant in its inability to cause a lethal infection in SCID-Bg mice, while both were lethal in neutropenic mice. nih.gov This suggests that both PRN and ACT are critical for protecting the bacteria from neutrophils, a key component of the early immune response. nih.gov While ACT directly targets and disables phagocytes by generating high levels of intracellular cAMP, PRN's contribution to neutrophil resistance appears to be distinct, although the exact mechanism is still under investigation. nih.govlistlabs.com Furthermore, ACT has been shown to disrupt the integrity of the bronchial epithelial barrier, which could potentially expose binding sites for adhesins like pertactin. researchgate.net
Dermonecrotic Toxin (DNT): DNT is a heat-labile toxin located in the bacterial cytoplasm that is implicated in the turbinate atrophy seen in atrophic rhinitis in swine. nih.govmdpi.com Like PRN, DNT is regulated by the BvgAS system. nih.gov While a direct functional interaction between PRN and DNT has not been extensively documented, their co-regulation suggests a coordinated role in pathogenesis. DNT's ability to cause tissue damage could create a more favorable environment for bacterial colonization, a process where adhesins like PRN are fundamental. However, studies in a lethal mouse model have indicated that DNT may not be essential for virulence in that specific context. nih.gov
Table 2: Pertactin's Interaction with Bordetella Toxins
| Toxin | Observed Interaction/Cross-Talk with Pertactin | Functional Implication | Citation |
| Adenylate Cyclase Toxin (ACT) | PRN-deficient and ACT-deficient mutants show similar defects in resisting neutrophil-mediated clearance. | Both virulence factors are crucial for evading the early innate immune response, particularly neutrophils. | nih.gov |
| Dermonecrotic Toxin (DNT) | Both PRN and DNT are positively regulated by the BvgAS system. | Coordinated expression suggests a potential cooperative role in pathogenesis, although direct interaction is not established. | nih.gov |
Coordination with Type III Secretion Systems
The Type III Secretion System (T3SS) is a complex apparatus that injects effector proteins directly into the cytoplasm of host cells, manipulating host cell functions to the bacterium's advantage. nih.govnih.gov In B. bronchiseptica, the T3SS is known to play a role in modulating the host immune response and promoting persistence in the lower respiratory tract. nih.govpnas.org
The expression of both pertactin and the T3SS is under the control of the BvgAS regulon, indicating a coordinated expression strategy. nih.govnih.gov However, their expression patterns can be distinct. While PRN is expressed in the Bvg+ phase, the T3SS in B. bronchiseptica is also expressed under these conditions. nih.gov In contrast, for B. pertussis, T3SS expression is blocked post-transcriptionally under typical laboratory growth conditions. nih.gov
Functionally, PRN and the T3SS appear to have complementary roles in immune evasion. While PRN contributes to resisting neutrophil-mediated clearance at the bacterial surface, the T3SS delivers effector proteins, such as BteA, that can induce cytotoxicity in host cells and modulate immune signaling from within. nih.govpnas.org Studies have shown that a mutation in the T3SS component BscN, which abolishes the secretion of T3SS substrates, does not affect the secretion of other virulence factors like FHA, ACT, and pertactin. nih.govunlp.edu.ar This suggests that the secretion pathways for these virulence factors are independent. A secreted anti-sigma factor, BtrA, which is exported by the T3SS, has been shown to differentially regulate modules of the BvgAS regulon, highlighting a complex regulatory link between the T3SS and the expression of other virulence factors, including those encoding adhesins like pertactin. pnas.org
Global Virulence Regulon and Pertactin's Position in the Network
Pertactin's expression and function are deeply embedded within the global virulence regulatory network of Bordetella bronchiseptica, which is primarily governed by the BvgAS two-component system. asm.orgnih.gov The BvgAS system acts as a master switch, responding to environmental cues to control the expression of a large number of virulence genes. oup.com
The BvgAS system controls a spectrum of gene expression states, including the virulent Bvg+ phase, the avirulent Bvg- phase, and an intermediate Bvg-i phase. nih.gov Pertactin, along with other key virulence factors like FHA, fimbriae, and ACT, is expressed during the Bvg+ phase, which is associated with colonization of the host respiratory tract. nih.govnih.gov The transcription of the pertactin gene (prn) is directly activated by the phosphorylated form of the BvgA response regulator. asm.org Kinetic studies have shown that different Bvg-activated genes are transcribed at different times following an inducing signal. For instance, fha is transcribed early, while prn is transcribed at an intermediate time, and the pertussis toxin gene (ptx) is transcribed later. asm.org This temporal regulation suggests a finely tuned sequence of events during the infection process, with pertactin's expression timed for a specific role following initial attachment.
More recently, another two-component system, PlrSR (persistence in the lower respiratory tract sensor regulator), has been identified. pnas.orgresearchgate.net The PlrSR system is required for BvgAS activity in the lower respiratory tract and for virulence, even when BvgAS is constitutively active. pnas.orgresearchgate.net This indicates that PlrSR likely controls functions essential for bacterial survival in the LRT, potentially influencing the expression or function of factors like pertactin in that specific niche. This adds another layer of complexity to the regulatory network governing pertactin and other virulence factors.
Future Directions and Unanswered Questions in Bordetella Bronchiseptica Pertactin Research
Elucidating the Precise Molecular Mechanisms of Host Cell Interaction
A primary area of ongoing investigation is the exact mechanism by which pertactin interacts with host cells. While early in vitro studies suggested that pertactin functions as an adhesin, promoting attachment to mammalian cells, this role has been debated as other studies have not consistently observed this function. plos.org The protein contains an Arg-Gly-Asp (RGD) motif, a sequence known to be important for binding to integrins on host cells. nih.govwikipedia.org However, research on B. bronchiseptica has shown that replacing this RGD motif did not seem to affect the protein's function in the assays conducted. nih.govnih.gov This raises crucial questions about the other potential receptors and the downstream signaling pathways that are activated upon pertactin binding. Future research should aim to identify specific host cell receptors for pertactin beyond the classical RGD-integrin interaction and to map the subsequent intracellular signaling cascades that are triggered. A clearer understanding of these initial steps in the host-pathogen interaction is fundamental to comprehending pertactin's contribution to colonization and infection.
Understanding the Full Spectrum of Pertactin's Immunomodulatory Functions
Pertactin appears to play a complex and multifaceted role in modulating the host immune response. Studies have shown that pertactin is critical for Bordetella to resist clearance by neutrophils. nih.govnih.gov In the absence of pertactin, B. bronchiseptica is cleared more rapidly in a mouse lung inflammation model. nih.gov Interestingly, some research indicates that pertactin-deficient bacteria induce less inflammation and mucus accumulation. nih.govplos.org In contrast, other studies suggest that pertactin may dampen the production of pro-inflammatory cytokines. tandfonline.com Furthermore, wild-type B. bronchiseptica has been shown to induce higher levels of the pro-inflammatory cytokine TNF-α from murine macrophages compared to mutants lacking pertactin, suggesting that pertactin can augment inflammation which may contribute to bacterial shedding and transmission. plos.orgnih.gov These seemingly contradictory findings highlight the need for further research to delineate the full spectrum of pertactin's immunomodulatory activities. It is crucial to determine how pertactin can both protect the bacteria from certain immune cells while potentially promoting inflammation that aids in its transmission. Future studies should focus on its effects on various immune cell types, including macrophages, dendritic cells, and lymphocytes, and the specific signaling pathways it manipulates.
Longitudinal Studies on prn Gene Evolution in Field Isolates Under Selective Pressures
The emergence and increasing prevalence of pertactin-negative isolates of Bordetella species, particularly B. pertussis in human populations vaccinated with acellular vaccines containing pertactin, strongly suggests vaccine-driven evolution. plos.org This phenomenon raises significant concerns about the long-term efficacy of current vaccines. While much of this research has focused on B. pertussis, it is equally important to conduct longitudinal studies on the evolution of the prn gene in B. bronchiseptica field isolates from diverse animal populations. Such studies would provide valuable insights into the natural selective pressures acting on this gene in the absence of vaccine-induced immunity. It is also important to investigate whether pertactin-negative strains of B. bronchiseptica have a fitness advantage or disadvantage in their natural hosts. Understanding the evolutionary trajectory of the prn gene across different Bordetella species and host environments will be critical for predicting future trends and informing the development of next-generation vaccines.
Development of Advanced Animal Models for Simulating Natural Infection Dynamics
Much of our current understanding of pertactin's function comes from in vivo studies using various animal models, including different strains of mice (such as SCID-Bg and neutropenic mice) and rats. nih.govnih.gov While these models have been invaluable, there is a continuing need to develop and refine animal models that more accurately simulate the natural dynamics of B. bronchiseptica infection and transmission. Recent research has moved towards using lower dose inoculation models in susceptible mouse strains to better mimic natural exposure and to study bacterial shedding and transmission between hosts. plos.orgnih.gov These models have revealed that while a pertactin-deficient mutant was similar to the wild-type in its ability to colonize the respiratory tract, it was shed in lower numbers and was defective in transmission. plos.org Future development of advanced animal models, potentially including a wider range of natural hosts for B. bronchiseptica, will be crucial for dissecting the subtle yet critical roles of pertactin in different stages of the infection cycle, from initial colonization to transmission.
Investigation of Pertactin's Role in Long-Term Persistence and Asymptomatic Carriage
Bordetella bronchiseptica is known to cause chronic and often asymptomatic infections in a wide range of mammals. nih.gov The mechanisms that allow the bacteria to persist in the host for long periods without causing overt disease are not fully understood. There is evidence to suggest that pertactin contributes to systemic dissemination and may be involved in intracellular survival, as wild-type B. bronchiseptica could be recovered from the spleen of infected mice where they were observed to be intracellular. nih.govplos.org This capacity for intracellular survival could be a key factor in the establishment of long-term persistence and asymptomatic carriage. Future research should focus on elucidating the specific role of pertactin in these processes. Investigating its interaction with host cells during chronic infection and its potential contribution to the formation of bacterial reservoirs within the host will be critical for understanding how B. bronchiseptica maintains its presence in animal populations.
Leveraging Bordetella bronchiseptica Pertactin for Novel Biotechnological Applications
The primary biotechnological application of pertactin has been its inclusion as a key antigen in acellular pertussis vaccines. nih.gov However, the rise of pertactin-negative strains of B. pertussis challenges the long-term viability of this strategy and underscores the need for new approaches. plos.org Research into the structure and function of B. bronchiseptica pertactin could open doors to novel biotechnological applications. For example, its properties as an adhesin and an immunomodulatory protein could potentially be harnessed. A deeper understanding of its structure could inform the design of new subunit vaccines that present more conserved or critical epitopes. Furthermore, the autotransporter domain of pertactin, which facilitates its secretion to the bacterial outer membrane, could potentially be engineered as a surface display system for other antigens or enzymes in various biotechnological and therapeutic applications.
Data Tables
Table 1: Investigated Functions of Bordetella bronchiseptica Pertactin
| Function | Key Findings | Unanswered Questions |
| Host Cell Adhesion | Contains an RGD motif suggestive of integrin binding. nih.govwikipedia.org Some in vitro studies show adhesion, while others do not. plos.org | What are the specific host cell receptors for pertactin? What are the downstream signaling pathways activated upon binding? |
| Immunomodulation | Critical for resistance to neutrophil-mediated clearance. nih.govnih.gov May dampen pro-inflammatory cytokine production. tandfonline.com Can augment inflammation and mucus secretion, potentially aiding transmission. nih.govplos.org | What is the full range of immune cells and pathways modulated by pertactin? How does it exert seemingly opposing effects on inflammation? |
| Role in Transmission | Pertactin-deficient mutants are shed in lower numbers and show defective transmission between hosts in a mouse model. plos.org | What is the precise mechanism by which pertactin promotes shedding and transmission? |
| Systemic Dissemination and Persistence | Contributes to systemic dissemination and intracellular survival in splenocytes. nih.govplos.org | What is the role of pertactin in establishing long-term, asymptomatic carriage in natural hosts? |
Q & A
Q. What is the role of pertactin in Bordetella bronchiseptica colonization and transmission?
Pertactin (PRN) is dispensable for initial colonization but critical for bacterial shedding and transmission. In low-dose murine models (5 CFU), PRN-deficient (BbΔprn) strains colonize nasal cavities similarly to wild-type (WT) but exhibit reduced shedding due to impaired mucus production and inflammation. Transmission efficiency drops significantly in BbΔprn, linked to lower bacterial counts in nasal secretions .
Q. How does pertactin contribute to inflammation during B. bronchiseptica infection?
PRN induces pro-inflammatory cytokine TNF-α in macrophages, enhancing neutrophil recruitment and mucus production. In vivo, WT-infected mice show higher neutrophil infiltration and mucin secretion (via Alcian blue-PAS staining) compared to BbΔprn-infected mice, facilitating bacterial shedding .
Q. Why do PRN-deficient strains transmit poorly despite normal colonization?
PRN promotes inflammation-driven rhinorrhea, increasing bacterial shedding. While colonization in nasal cavities is unaffected, BbΔprn fails to induce sufficient mucus and neutrophils, reducing bacterial release into the environment. This highlights PRN’s role in late-stage infection dynamics .
Q. What in vitro assays demonstrate pertactin’s immunomodulatory effects?
Macrophage co-culture assays reveal WT B. bronchiseptica triggers higher TNF-α secretion than BbΔprn. Flow cytometry of infected murine nasal cavities quantifies neutrophil (Ly6G+ CD11b+) and macrophage (F4/80+) populations, corroborating PRN’s role in inflammation .
Advanced Research Questions
Q. What methodologies assess pertactin’s role in intracellular survival and systemic dissemination?
Gentamicin protection assays isolate intracellular bacteria in splenocytes: WT survives intracellularly post-gentamicin treatment, while BbΔprn is cleared. Splenic CFU counts and histopathology confirm PRN’s contribution to systemic spread .
Q. How do CO₂ levels influence pertactin expression in Bordetella species?
Transcriptome analysis under 5% CO₂ (mimicking respiratory tract conditions) shows upregulated prn transcription alongside other virulence factors (e.g., FHA, adenylate cyclase). This regulatory response is conserved across B. pertussis and B. bronchiseptica .
Q. What experimental models best study PRN’s role in natural infection dynamics?
Low-dose intranasal inoculation (5 CFU) in C3H/HeJ mice (TLR4-deficient) mimics natural colonization and transmission. This model contrasts with high-dose pneumonic models, which obscure PRN’s shedding-specific roles due to overwhelming inflammation .
Q. How does pertactin genetic heterogeneity impact vaccine design?
PRN exhibits 16+ variants due to polymorphisms in repeat regions (R1/R2). Immunoblotting and sequence analysis reveal limited cross-protection between variants. Vaccines incorporating circulating PRN types improve efficacy against heterologous strains .
Q. How do contradictory findings on PRN’s role arise across host species?
Mouse strain differences (e.g., C57BL/6 vs. BALB/c) alter immune responses. High-dose challenges in C57BL/6 mask PRN’s role, while low-dose models in BALB/c reveal transmission defects. Genetic backgrounds influence cytokine profiles and neutrophil activity .
Q. What mechanisms explain PRN’s contribution to neutrophil resistance?
In vivo clearance assays show WT survives in immunocompetent mice but not neutropenic mice, implicating PRN in neutrophil evasion. BbΔprn is rapidly cleared in wild-type hosts but persists in neutropenic models, suggesting PRN counteracts neutrophil-mediated killing .
Methodological Notes
- Shedding Assays : Quantify nasal CFU via serial dilution plating at 7/14/28 dpi .
- Cytokine Profiling : ELISA or flow cytometry of nasal lavage fluid for TNF-α/IL-1β .
- Intracellular Survival : Splenocyte isolation + gentamicin (300 µg/mL, 1 hr) followed by Triton X-100 lysis .
- Genetic Variability : PCR amplification of prn R1/R2 regions + Sanger sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
